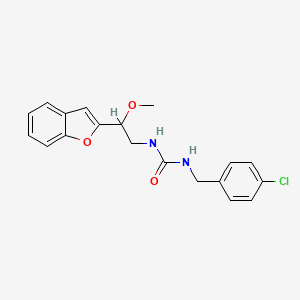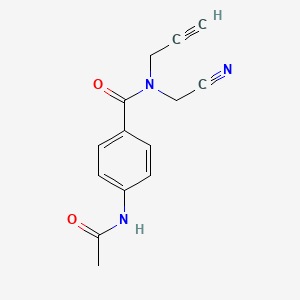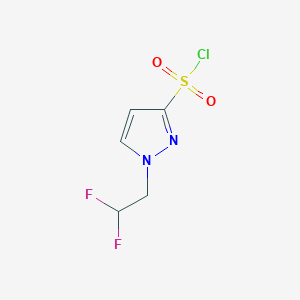
1-(2,2-Difluoroethyl)pyrazole-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(2,2-Difluoroethyl)pyrazole-3-sulfonyl chloride” is a chemical compound used in various scientific experiments. It has a molecular weight of 230.62 and its IUPAC name is "1-(2,2-Difluoroethyl)-1H-pyrazole-3-sulfonyl chloride" .
Molecular Structure Analysis
The InChI code for “1-(2,2-Difluoroethyl)pyrazole-3-sulfonyl chloride” is "1S/C5H5ClF2N2O2S/c6-13(11,12)5-1-2-10(9-5)3-4(7)8/h1-2,4H,3H2" . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Medicinal Chemistry
Pyrazole derivatives, such as “1-(2,2-Difluoroethyl)pyrazole-3-sulfonyl chloride”, hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine . They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Agriculture
In the agricultural sector, pyrazole derivatives are used due to their biological activities. They can act as insecticides, herbicides, and fungicides .
Organic Synthesis
Pyrazoles, as five-membered heterocycles, belong to a class of compounds highly valued in organic synthesis . Over the years, a vast array of synthesis methods and synthetic analogues have been documented, highlighting their significant importance in research and applications .
Energetic Compounds
There is research progress in the application of pyrazole-based energetic compounds. They have potential application values as main explosives, heat-resistant explosives, and lead-free primary explosives .
Synthesis of 4-Substituted Pyrazoles
Through a sequence of [3 + 2] cycloaddition, 1,5-ester shift, 1,3-H shift, and N-H insertion processes, a series of 4-substituted pyrazoles were successfully synthesized .
Synthesis of Azapentalenes
Reports have made use of the respective amine via ring closure by displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole to form azapentalenes .
properties
IUPAC Name |
1-(2,2-difluoroethyl)pyrazole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF2N2O2S/c6-13(11,12)5-1-2-10(9-5)3-4(7)8/h1-2,4H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRMXNDAFYTRFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1S(=O)(=O)Cl)CC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


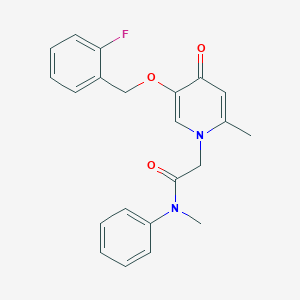
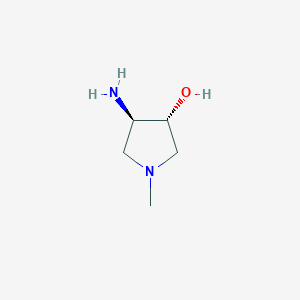
![2-methyl-N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2685534.png)

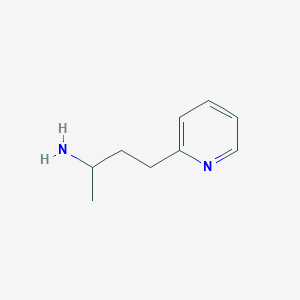
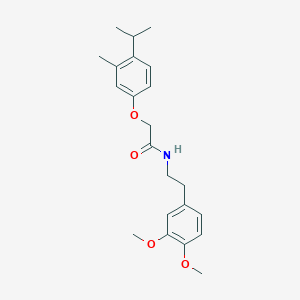
![Ethyl 4-oxo-3-(p-tolyl)-5-(3,4,5-trimethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2685544.png)
![tert-Butyl [4-(S-methylsulfonimidoyl)phenyl]carbamate](/img/structure/B2685545.png)

![4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2685547.png)

